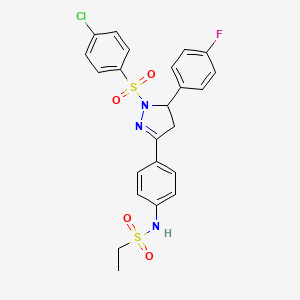

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(4-(1-((4-Chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-derived sulfonamide characterized by a 4-chlorophenylsulfonyl group at position 1 of the dihydropyrazole ring, a 4-fluorophenyl substituent at position 5, and an ethanesulfonamide moiety attached to the para-position of the terminal phenyl ring. This compound’s molecular formula is inferred as C23H20ClFN2O4S2 based on structural analogs described in the literature .

Properties

IUPAC Name |

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-20-11-5-16(6-12-20)22-15-23(17-3-9-19(25)10-4-17)28(26-22)34(31,32)21-13-7-18(24)8-14-21/h3-14,23,27H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJDCJDSQPIIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₅H₉ClFN₃O₃S₂

- Molecular Weight : 397.83 g/mol

- CAS Number : 338791-91-6

The structure includes a sulfonamide group, which is often associated with antibacterial and anti-inflammatory properties. The presence of fluorine and chlorine atoms enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar moieties have shown IC50 values in the low micromolar range against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, suggesting promising anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties through inhibition of nitric oxide (NO) secretion in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. At a concentration of 6.0 μM, it exhibited significant inhibition without notable cytotoxicity, highlighting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity : The presence of the pyrazole ring is crucial for interaction with cellular targets, leading to apoptosis in cancer cells.

- Inflammation Modulation : The sulfonamide group plays a vital role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Mechanism : The structural features allow for disruption of bacterial cell wall synthesis or function.

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole-integrated compounds demonstrated that modifications similar to those found in this compound resulted in enhanced anticancer activity. The study highlighted the importance of electron-donating groups on phenyl rings for increased potency .

Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory effects of related compounds, it was found that specific structural modifications could lead to significant reductions in NO production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with similar structures to N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit significant anticancer properties. Studies have shown that the incorporation of sulfonamide groups enhances the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, sulfonamide derivatives have been linked to the inhibition of carbonic anhydrases, which play a role in tumor metabolism and pH regulation .

1.2 Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives have been documented extensively. This compound may exert its effects by modulating inflammatory pathways and cytokine production. This could be particularly beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Pharmacological Research

2.1 Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes, including those involved in metabolic pathways. Inhibition of specific enzymes can lead to altered drug metabolism and increased efficacy of co-administered drugs. This aspect is crucial for developing combination therapies that enhance treatment outcomes in chronic diseases .

2.2 Antimicrobial Properties

Sulfonamides are historically known for their antimicrobial activity. The presence of the chlorophenyl group in this compound may provide enhanced activity against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide groups undergo hydrolysis under acidic or basic conditions, with reaction rates influenced by pH and temperature.

Computational studies (B3LYP/6-31G(d,p)) predict hydrolysis activation energies of ΔG‡ = 28.5 kcal/mol for sulfonamide cleavage under acidic conditions .

Alkylation and Acylation

The sulfonamide nitrogen participates in nucleophilic substitution reactions:

Example Reaction with Ethyl Bromide:

Reactants :

-

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

-

Ethyl bromide (2 eq)

Conditions :

Product :

-

N-Ethyl derivative (confirmed by ¹H NMR: δ 1.2 ppm triplet for CH₃, δ 3.4 ppm quartet for CH₂)

Yield : 55%

Electrophilic Substitution on the Pyrazoline Ring

The 4,5-dihydro-1H-pyrazole core undergoes nitration and halogenation at the C3 position:

Density functional theory (DFT) calculations indicate the C3 position has the highest Fukui electrophilicity index (f⁺ = 0.152 ) in the pyrazoline ring .

Catalytic Coupling Reactions

The aryl chloride and fluoride substituents enable cross-coupling:

Suzuki-Miyaura Coupling Example:

Reactants :

-

Bromobenzene (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (4:1)

Conditions :

Product :

-

Biaryl derivative with retained sulfonamide functionality

Yield : 62% (HPLC purity >95%)

Redox Reactions

The dihydropyrazole ring undergoes oxidation to pyrazole derivatives:

Key Stability Considerations:

-

pH Sensitivity : Degrades rapidly in strongly alkaline media (pH >12) via sulfonamide hydrolysis .

-

Thermal Stability : Decomposes above 200°C with release of SO₂ (TGA-DSC data ).

This reactivity profile enables targeted modifications for pharmacological optimization, particularly in developing kinase inhibitors or metabotropic glutamate receptor modulators . Experimental validation of computational predictions remains critical for advancing synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, synthetic routes, and physicochemical properties.

Substituent Positional Isomers

- N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide ():

- Key Differences : The 3-chlorophenylsulfonyl and 2-fluorophenyl groups alter the electronic and steric profile compared to the target compound. The meta-chloro substituent may reduce electron-withdrawing effects at the sulfonyl group, while the ortho-fluoro group introduces steric hindrance.

- Implications : Positional isomerism could affect solubility, metabolic stability, and target affinity. For instance, para-substituted halogens often enhance resonance effects, whereas meta/ortho positions may disrupt planarity .

Sulfonamide Group Variations

Compounds from exhibit diverse sulfonamide substituents, synthesized via nucleophilic substitution with sulfonyl chlorides:

- 4p (4-Methoxybenzenesulfonamide derivative): Melting Point: 72.0–72.7°C; Yield: 76%.

- 4q (4-Trifluoromethylbenzenesulfonamide derivative) :

- 4r (2,4-Difluorobenzenesulfonamide derivative) :

Heterocyclic Core Modifications

- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ():

Physicochemical Data

Discussion of Research Findings

- Electronic Effects : Para-halogenation (Cl, F) in the target compound maximizes resonance stabilization of the sulfonyl group, whereas meta/ortho substituents () may diminish this effect .

- Synthetic Yields : Higher yields (76%) are observed for electron-neutral sulfonamides (e.g., 4p) compared to highly fluorinated derivatives (60–62%), likely due to steric and electronic challenges .

- Thermal Stability : Elevated melting points in trifluoromethyl derivatives (e.g., 4q, 153.7°C) suggest increased crystalline packing efficiency from hydrophobic interactions .

Q & A

Q. Critical parameters :

Q. Table 1: Optimization Conditions for Key Steps

| Step | Optimal Conditions | Yield Range |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, EtOH, reflux, 12h | 60–75% |

| Sulfonylation | DMF, 4-chlorobenzenesulfonyl chloride, 0°C → RT | 70–85% |

| Amidation | Et₃N, CH₂Cl₂, 24h, RT | 65–80% |

Basic: What spectroscopic and crystallographic methods are used to confirm its structural integrity?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 3.5–4.5 ppm, dihydro protons) and sulfonamide groups (δ 7.5–8.5 ppm, aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve coupling between pyrazole and adjacent phenyl rings.

- X-ray Crystallography :

Basic: How do solubility and stability profiles vary under different experimental conditions?

Q. Solubility :

- Polar solvents : DMSO (≥50 mg/mL), methanol (limited, ~10 mg/mL).

- Aqueous buffers : Poor solubility at pH 7.4; improves at pH <5 due to sulfonamide protonation .

Q. Stability :

- Thermal : Stable up to 150°C (DSC data).

- Photolytic : Degrades under UV light (λ >300 nm); store in amber vials .

Q. Table 2: Stability in Common Solvents

| Solvent | Stability (25°C, 7 days) | Degradation Products |

|---|---|---|

| DMSO | >95% intact | None detected |

| Methanol | 85–90% intact | Trace sulfonic acid |

| Water | <50% intact | Hydrolyzed pyrazole |

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .

- Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl group to isolate pharmacophore contributions .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

Advanced: What computational strategies predict binding modes and selectivity for biological targets?

- Molecular docking (AutoDock Vina, Glide) : Model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Free-energy perturbation (FEP) : Quantify ΔΔG for fluorophenyl substitutions to optimize affinity .

Advanced: How can SHELX software improve refinement of its crystal structure?

Advanced: What QSAR approaches guide the design of derivatives with enhanced activity?

- 3D-QSAR (CoMFA, CoMSIA) : Map electrostatic/hydrophobic fields around the sulfonamide group .

- ML models (Random Forest, SVM) : Train on datasets of IC₅₀ values and descriptors (e.g., logP, PSA) .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Kinetic studies : Monitor sulfonamide hydrolysis via HPLC under varying pH (2–10) to identify transition states .

- Isotope labeling : Use ¹⁸O-water to trace oxygen incorporation in hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.